1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid
Overview
Description
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The “9H-Fluoren-9-yl” part of the name suggests a fluorene group, which consists of two benzene rings fused with a five-membered ring . The “3-oxo” indicates a carbonyl group (C=O), and the “hexaoxa-4-azadocosan-22-oic acid” suggests a long chain with multiple oxygen atoms and a carboxylic acid group at the end .
Chemical Reactions Analysis
Fluorene and its derivatives can undergo a variety of chemical reactions, including oxidation . The presence of the carbonyl and carboxylic acid groups also suggest that it could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Fluorene itself is a solid at room temperature, and fluorene derivatives often have high thermal stability .Scientific Research Applications
Novel Fluorescence Probes for ROS Detection
The development of novel fluorescence probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs, demonstrates the application in detecting selectively highly reactive oxygen species (hROS). These probes, due to their selective fluorescence upon reaction with hROS, offer a new tool for biological and chemical applications, enabling the differentiation and specific detection of various ROS in living cells, thereby advancing our understanding of the roles of hROS and hypochlorite (−OCl) in biological systems (Setsukinai et al., 2003).
Synthesis Methodologies
The research also covers synthesis methodologies, such as the solid-phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl (Fmoc) amino acids. This method has been significantly enhanced by introducing various solid supports, linkages, and side chain protecting groups. The Fmoc solid phase peptide synthesis methodology offers a versatile approach for synthesizing biologically active peptides and small proteins, demonstrating the crucial role of fluorene derivatives in bioorganic chemistry (Fields & Noble, 2009).
Studies on Carbocations and Polymerisation
Further research into the behavior of fluorenyl carbocations under stable ion conditions provides insights into intramolecular hydride migration and the potential for developing new synthetic pathways. This study contributes to a deeper understanding of the chemical behavior of fluorenyl derivatives and their applications in organic synthesis (Mladenova et al., 2001). Additionally, the use of (9-oxo-9H-fluoren-2-yl)-phenyl-iodonium hexafluoroantimonate(V) as a new photoinitiator for the cationic polymerization of epoxides showcases the application of fluorene derivatives in material science, offering new avenues for creating polymers with specific properties (Hartwig et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c30-27(31)9-11-33-13-15-35-17-19-37-20-18-36-16-14-34-12-10-29-28(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQTXZPTZPOEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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